

PDGFR Inhibition Profile of Ilorasertib

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Compound Focus: Ilorasertib

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Ilorasertib is an ATP-competitive inhibitor that targets Platelet-Derived Growth Factor Receptors (PDGFR), among other kinases. The table below details its quantitative inhibition of PDGFR and other key targets from biochemical assays [1] [2] [3].

Kinase Target	Inhibition IC ₅₀ (nM)	Category
PDGFR β	3 - 13 [1] [2] [3]	PDGFR Family
PDGFR α	11 [2] [3]	PDGFR Family
VEGFR1	1 [2] [3]	VEGFR Family
VEGFR2	2 [2] [3]	VEGFR Family
Aurora B	7 [1] [2] [3]	Aurora Kinase Family
Aurora C	1 [1] [2] [3]	Aurora Kinase Family
Aurora A	120 [1] [2] [3]	Aurora Kinase Family

This multi-target profile means that **ilorasertib** simultaneously disrupts tumor cell proliferation (via Aurora kinase inhibition) and angiogenesis (via VEGFR/PDGFR inhibition) [2] [3].

Experimental Evidence & Protocols

Ilorasertib's activity has been validated through various experimental models, from cellular assays to animal studies.

In Vitro Antiproliferative and Phenotypic Assays

- **Cell Lines:** Experiments were conducted on non-small cell lung cancer (NSCLC) cell lines (e.g., H1299, H460) and hematological cancer cells (e.g., BCR-ABL expressing CML cells, including Gleevec-resistant BCR-ABL T315I mutant cells) [1] [2] [3].
- **Protocol:**
 - Seed cells in growth medium in a 96-well tissue culture plate [1].
 - After cells attach, change the medium and treat with **ilorasertib** at varying concentrations (e.g., 1-1000 nM for antiproliferative activity; 0-30 nM for polyploidy induction) [1] [2] [3].
 - Incubate for a specified period (e.g., 24 hours for polyploidy, several days for viability) [2] [3].
 - Assess endpoints: cell viability can be measured with CellTiter-Glo reagent [1], while polyploidy (a consequence of Aurora B inhibition) is analyzed via flow cytometry to determine DNA content [1] [2] [3].
- **Key Findings:** **Ilorasertib** induced a concentration-dependent increase in polyploidy in solid tumor cells (EC₅₀ of 5-10 nM) and showed antiproliferative activity against both native and drug-resistant CML cells [1] [2] [3].

In Vivo Efficacy Models

- **Models:** Studies used severe combined immunodeficiency (SCID) mice bearing human tumor xenografts, including hematological models (e.g., MV-4-11 AML, SKM-1 MDS) and solid tumors [1] [2] [3].
- **Protocol:**
 - Inoculate mice with tumor cells subcutaneously [1].
 - Randomize mice into treatment groups once tumors are established.
 - Administer **ilorasertib** orally (e.g., 6.25, 12.5, 25 mg/kg) via dosing formulation (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) [1] [2] [3].
 - Monitor tumor volume regularly, calculated as $(L \times W^2)/2$ [1].
 - Calculate percent tumor growth inhibition (TGI) by comparing the mean volume of the treatment group to the control group [2] [3].
- **Key Findings:** **Ilorasertib** demonstrated significant dose-dependent antitumor activity, with TGI values of 80% to 94% in an MV-4-11 model and 38% to 80% in an SKM-1 model at the doses tested

[2] [3]. It also inhibited phosphorylation of histone H3 (a direct biomarker of Aurora B kinase inhibition) in circulating tumor cells [1] [2] [3].

Clinical Translation and Pharmacodynamics

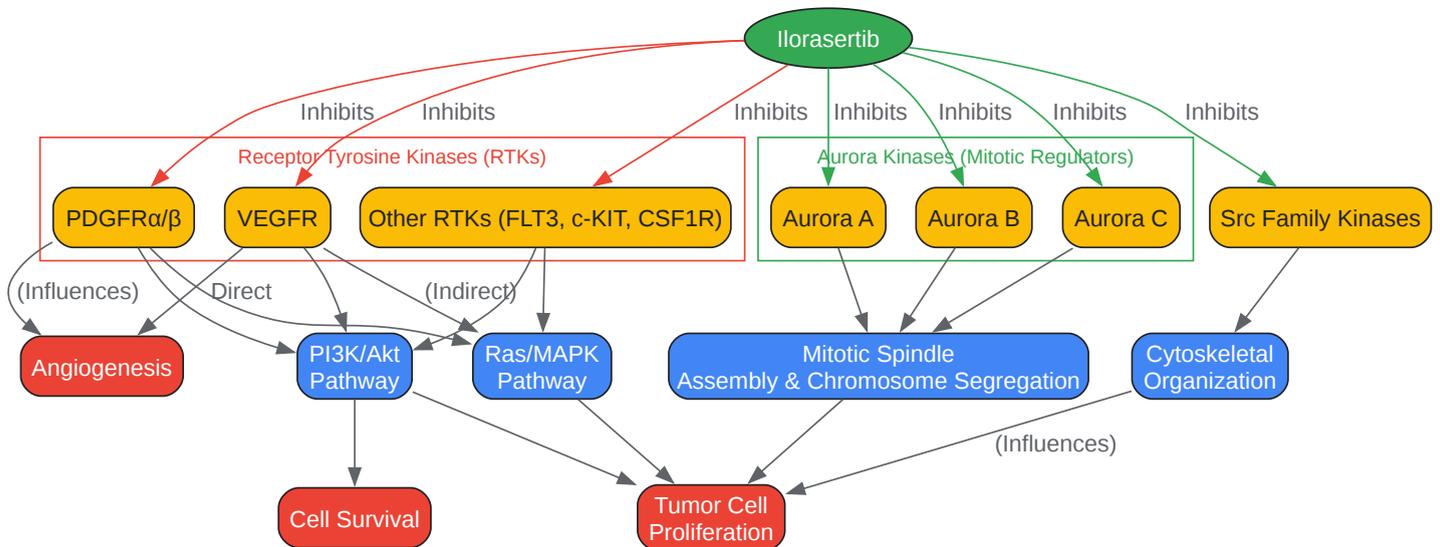
Phase I trials in patients with advanced hematologic malignancies and solid tumors evaluated **ilorasertib's** safety, pharmacokinetics, and pharmacodynamics [4] [5].

Clinical Trial Aspect	Key Findings in Hematologic Malignancies [4]	Key Findings in Solid Tumors [5]
Dosing Schedules Tested	Oral once/wk, twice/wk, IV once/wk; plus combo with azacitidine	Oral once daily, twice daily, IV
Recommended Phase 2 Dose	540 mg once weekly; 480 mg twice weekly (oral)	Not definitively established (program discontinued)
Most Common Gr 3/4 Adverse Events	Hypertension (28.8%), hypokalemia (15.4%), anemia (13.5%)	Fatigue (48%), anorexia (34%), hypertension (34%)
Pharmacokinetics	~15-hour half-life; no interaction with azacitidine	Dose-proportional exposure
Evidence of Target Engagement	Inhibition of histone H3 phosphorylation (Aurora B) and changes in PIGF (VEGFR inhibition)	Engagement of VEGFR2 and Aurora B; VEGFR2 effects at lower exposures

The clinical biomarker data confirmed a crucial finding: **maximum inhibition of VEGFR2 in the systemic vasculature was achieved at lower ilorasertib exposures than those required for robust Aurora B inhibition in tissue** [5]. This explains why side effects commonly associated with VEGFR inhibition (like hypertension) were prominent and often dose-limiting [5].

PDGFR in Cellular Signaling

The following diagram illustrates the position of PDGFR in the signaling network that **ilorasertib** inhibits, integrating its primary kinase targets and their downstream biological effects relevant in cancer.



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This diagram shows how **ilorasertib**'s simultaneous inhibition of PDGFR, VEGFR, and Aurora kinases disrupts multiple oncogenic processes.

Summary

Ilorasertib represents a strategically designed multi-kinase inhibitor with potent activity against **PDGFR β** (IC_{50} 3-13 nM) and **PDGFR α** (IC_{50} 11 nM). Its ability to concurrently disrupt tumor cell division and the tumor microenvironment via Aurora kinase and VEGFR/PDGFR inhibition was demonstrated in preclinical models and showed preliminary clinical activity.

- **For Researchers:** The experimental protocols provide a reproducible methodology for evaluating its biological effects.

- **For Drug Developers:** The clinical data highlight the challenge of managing VEGFR-driven toxicities, which became dose-limiting before maximal Aurora kinase inhibition could be achieved in patients, a key consideration for developing future multi-kinase inhibitors.

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